2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate
Overview
Description
2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique structure, holds potential for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the nitrophenyl and oxoethyl groups. Common reagents used in these reactions include:
Aromatic amines: for the formation of the quinoline core.
Nitrating agents:
Esterification agents: for the formation of the carboxylate ester.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups on the quinoline ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and nitro positions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with a palladium catalyst, sodium borohydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
Amino derivatives: From the reduction of the nitro group.
Hydroxylated products: From oxidation reactions.
Substituted quinolines: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.
Biology
Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer properties. This compound may be investigated for similar biological activities.
Medicine
Industry
Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(p-tolyl)quinoline-4-carboxylate would depend on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitro and quinoline groups are key functional moieties that contribute to its activity.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Nitrophenyl)-2-oxoethyl quinoline-4-carboxylate
- 3,6-Dimethyl-2-(p-tolyl)quinoline-4-carboxylate
- 2-(4-Nitrophenyl)quinoline derivatives
Uniqueness
The combination of the nitrophenyl, oxoethyl, and dimethyl-p-tolyl groups in a single molecule provides unique chemical and biological properties that may not be present in other similar compounds.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 3,6-dimethyl-2-(4-methylphenyl)quinoline-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N2O5/c1-16-4-7-20(8-5-16)26-18(3)25(22-14-17(2)6-13-23(22)28-26)27(31)34-15-24(30)19-9-11-21(12-10-19)29(32)33/h4-14H,15H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STYZFNWJRHSQDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2C)C(=O)OCC(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001130385 | |
Record name | 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
355420-93-8 | |
Record name | 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=355420-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Nitrophenyl)-2-oxoethyl 3,6-dimethyl-2-(4-methylphenyl)-4-quinolinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001130385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(4-NITRO-PH)-2-OXOETHYL 3,6-DIMETHYL-2-(4-METHYLPHENYL)-4-QUINOLINECARBOXYLATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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